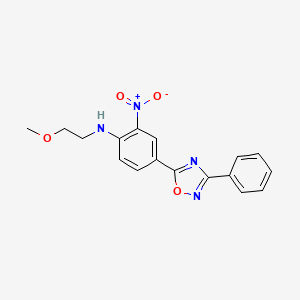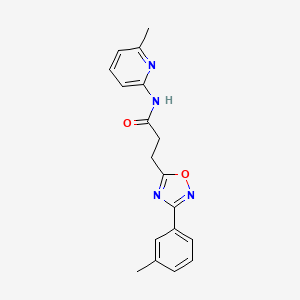
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is not fully understood. However, it has been proposed that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may act by inhibiting the activity of certain enzymes or signaling pathways. For example, it has been suggested that N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A may inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have various biochemical and physiological effects. Some of the effects of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Anti-cancer: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to protect neurons from oxidative stress and prevent neurodegeneration.
3. Anti-inflammatory: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to inhibit the production of inflammatory cytokines and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has several advantages and limitations for lab experiments. Some of the advantages of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Potency: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be a potent compound, making it useful for studying its effects on biological systems.
2. Specificity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be specific in its activity, making it useful for studying its effects on specific enzymes or signaling pathways.
Some of the limitations of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Toxicity: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to be toxic at high concentrations, making it difficult to use in certain experiments.
2. Solubility: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A. Some of these directions include:
1. Further studies on the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
2. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of neurodegenerative diseases.
3. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the treatment of inflammation.
4. Studies on the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A in the development of anti-cancer drugs.
In conclusion, N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A is a promising small molecule that has been synthesized and studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. However, more research is needed to fully understand the mechanism of action of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A involves several steps, including the reaction of 6-methylpyridin-2-amine with m-tolylacetic acid to form an amide intermediate. This intermediate is then reacted with thionyl chloride and triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 3-(m-tolyl)-1,2,4-oxadiazol-5-amine to form N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A.
Aplicaciones Científicas De Investigación
N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A include:
1. Cancer Research: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
3. Inflammation: N-(6-methylpyridin-2-yl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide A has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Propiedades
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-3-7-14(11-12)18-21-17(24-22-18)10-9-16(23)20-15-8-4-6-13(2)19-15/h3-8,11H,9-10H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGLGZRJVZAQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

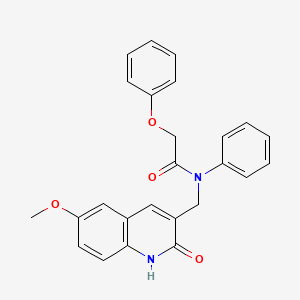
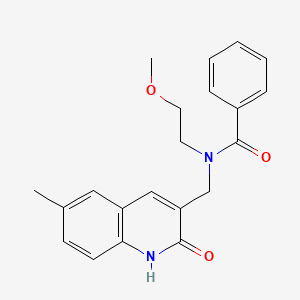
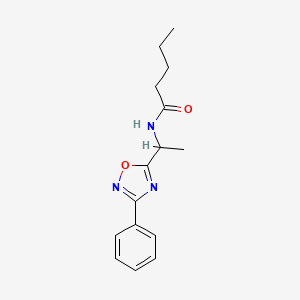
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)
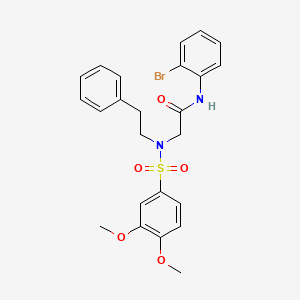

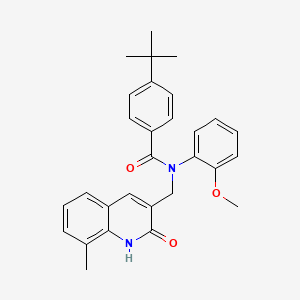
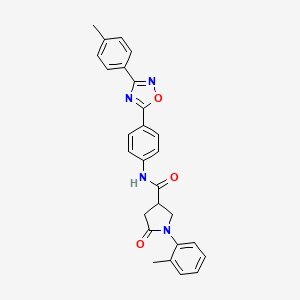
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
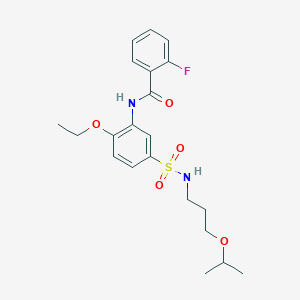

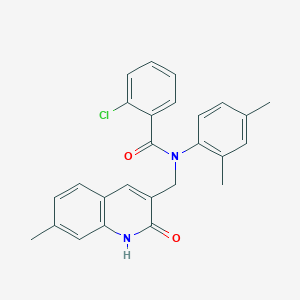
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
